1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a 1,2,4-oxadiazole ring, a benzofuran ring, a sulfonyl group, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound would have a fairly rigid structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are often determined experimentally .Scientific Research Applications
Fungicide Development
This compound is structurally related to Prothioconazole , a triazolinethione derivative used as a fungicide . It can inhibit the activity of the demethylase enzyme, which is crucial for the survival of fungi. This makes it a potential candidate for developing new fungicides to treat infections in crops like wheat, caused by Mycosphaerella graminicola and other plant-pathogenic fungi .
Antimicrobial Agents
The core structure of the compound is similar to quinazolinone derivatives, which have shown a wide range of biological activities, including antimicrobial properties . These derivatives have been investigated for their potential as novel antibiotics, especially in the face of increasing drug-resistant bacterial strains .
Anticancer Research
Quinazolinones, which are structurally related to the given compound, have been reported to exhibit anticancer activities. They have been used in the synthesis of molecules with physiological significance and pharmacological utility, including the treatment of lung and pancreatic cancers .
Antileishmanial and Antimalarial Applications
The compound’s framework suggests potential use in antileishmanial and antimalarial research. Molecular docking studies could be conducted to evaluate its efficacy against the causative agents of leishmaniasis and malaria .
Solvolysis Studies
Given its complex structure, the compound could be used in solvolysis studies to understand the effects of substituents on reaction mechanisms. This can provide insights into the stability and reactivity of similar compounds .
Drug Discovery and Optimization
The compound’s resemblance to nitrogen-containing heterocycles, which are key in medicinal chemistry, makes it a valuable scaffold for drug discovery and optimization. Its diverse set of biological activities can lead to the development of new drugs for various diseases .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various targets in the body. For instance, the benzofuran and oxadiazole moieties in the compound could potentially interact with various enzymes or receptors in the body .
Mode of Action
The interaction of the compound with its targets could lead to changes in the normal functioning of these targets. For example, it could inhibit or enhance the activity of an enzyme, or it could act as an agonist or antagonist at a receptor site .
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways. For instance, it could influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability. Factors such as its lipophilicity, molecular size, and chemical stability could influence how well it is absorbed, how widely it is distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound might be more effective or stable under certain pH conditions or temperatures .
properties
IUPAC Name |
3-(2-chlorophenyl)-5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S/c1-14-9-11-27(12-10-14)32(28,29)16-7-8-20-18(13-16)15(2)21(30-20)23-25-22(26-31-23)17-5-3-4-6-19(17)24/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAKYRKSUJUCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.